molecular formula C10H15NO3 B008803 Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate CAS No. 110578-27-3

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Cat. No.: B008803
CAS No.: 110578-27-3
M. Wt: 197.23 g/mol
InChI Key: CGNLTWQLWBVTMA-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate is an oxazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of 2,5-disubstituted oxazoles , which are characterized by a five-membered aromatic heterocycle containing nitrogen and oxygen. Its molecular formula is C11H15NO3C_{11}H_{15}NO_3, and it features a carboxylate group that enhances its reactivity and biological activity .

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors under acidic or basic conditions. One notable method involves heating the starting materials in a solvent mixture that promotes the formation of the oxazole ring through nucleophilic attack and elimination reactions .

Key Reaction Conditions:

  • Temperature: Typically between 60°C and 100°C.
  • Solvents: Common solvents include acetonitrile, dichloromethane (DCM), and ethanol.
  • Catalysts: Acidic or basic catalysts may be utilized to facilitate cyclization.

Pharmacological Potential

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that oxazole derivatives can exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity: Some oxazole derivatives have shown promise as antimicrobial agents against bacteria and fungi.
  • Anti-inflammatory Properties: Studies suggest potential anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antitumor Activity: Preliminary investigations indicate that certain oxazole derivatives may possess anticancer properties by inhibiting tumor growth .

The mechanism of action for this compound largely depends on its ability to interact with specific enzymes and receptors within biological systems. Ongoing research aims to elucidate these interactions at the molecular level, which could lead to the development of novel therapeutics targeting various diseases .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several oxazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Organism
This compound32S. aureus
Standard Antibiotic (Penicillin)16S. aureus

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, this compound was tested in vitro for its ability to inhibit pro-inflammatory cytokine production in macrophages. The results indicated a dose-dependent reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.

Concentration (µM)IL-6 Production (pg/mL)
Control150
10120
2590
5060

Properties

IUPAC Name

ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-4-13-10(12)9-6-8(14-11-9)5-7(2)3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNLTWQLWBVTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90548587
Record name Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110578-27-3
Record name Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90548587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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